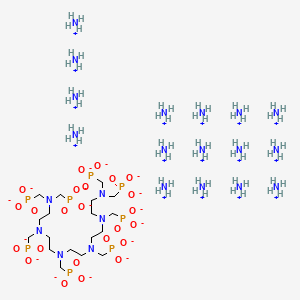
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the benzothiazine family. Benzothiazines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
The synthesis of Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The product is then purified by crystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Ethyl 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate hydrochloride can be compared with other benzothiazine derivatives, such as:
4H-1,4-benzothiazine: Known for its anticancer and anti-inflammatory properties.
1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antihypertensive activities.
Propiedades
Número CAS |
97699-31-5 |
|---|---|
Fórmula molecular |
C13H18ClNO2S |
Peso molecular |
287.81 g/mol |
Nombre IUPAC |
ethyl 4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c1-3-14-9-12(13(15)16-4-2)17-11-8-6-5-7-10(11)14;/h5-8,12H,3-4,9H2,1-2H3;1H |
Clave InChI |
RWRJVTTUNUHIIW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(SC2=CC=CC=C21)C(=O)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















